Cefmetazole

Beschreibung

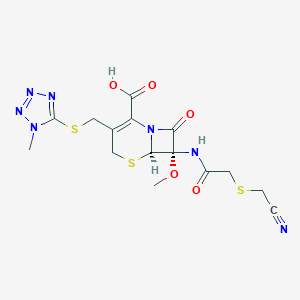

Structure

3D Structure

Eigenschaften

IUPAC Name |

(6R,7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N7O5S3/c1-21-14(18-19-20-21)30-6-8-5-29-13-15(27-2,17-9(23)7-28-4-3-16)12(26)22(13)10(8)11(24)25/h13H,4-7H2,1-2H3,(H,17,23)(H,24,25)/t13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBUBQHDYVFSQF-HIFRSBDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N7O5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56796-39-5 (mono-hydrochloride salt) | |

| Record name | Cefmetazole [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056796204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7022756 | |

| Record name | Cefmetazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cefmetazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014419 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.16e+00 g/L | |

| Record name | Cefmetazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00274 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefmetazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014419 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56796-20-4 | |

| Record name | Cefmetazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56796-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefmetazole [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056796204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefmetazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00274 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefmetazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefmetazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFMETAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J962UJT8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cefmetazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014419 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Cefmetazole: A Technical Guide to Synthesis and Chemical Properties

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis and chemical properties of Cefmetazole, a second-generation cephamycin antibiotic. The document details its mechanism of action, physicochemical characteristics, stability profile, and established synthetic pathways, offering valuable insights for professionals in drug discovery and development.

Chemical and Physical Properties

Cefmetazole is a semi-synthetic cephamycin antibiotic known for its broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria, including anaerobic species.[1][2] Its structure is characterized by a 7α-methoxy group, which confers significant resistance to β-lactamase enzymes. The core of its structure is the cephem bicyclic system, with key side-groups at positions 3 and 7 that determine its antibacterial spectrum and pharmacokinetic profile.[1]

Table 1: Physicochemical Properties of Cefmetazole

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₇N₇O₅S₃ | [1] |

| Molecular Weight | 471.54 g/mol | [1] |

| CAS Number | 56796-20-4 | [1] |

| Appearance | White to off-white crystalline powder | N/A |

| Half-life | ~1.5 hours | [2] |

| Bioavailability | ~100% (Intramuscular injection) |[2] |

1.1. Stability

The stability of Cefmetazole sodium is a critical factor for its formulation and clinical use. It is susceptible to degradation under specific environmental conditions.

-

pH Stability: Cefmetazole sodium is relatively stable in solutions with a pH range of 5 to 9.[3]

-

Environmental Factors: The compound is unstable when exposed to heat, moisture, and light.[3]

-

Storage Recommendations: To maintain its integrity, Cefmetazole sodium should be stored in dark, cold conditions with a relative humidity below 60%.[3] Due to its instability in various solutions, it is recommended that reconstituted solutions be used freshly.[3]

Mechanism of Action

Cefmetazole's bactericidal effect is achieved through the inhibition of bacterial cell wall synthesis, a mechanism common to β-lactam antibiotics.[2][4]

-

Target Binding: The drug actively binds to Penicillin-Binding Proteins (PBPs), which are essential enzymes located within the bacterial cell wall.[1][5]

-

Inhibition of Transpeptidation: This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains, a critical step in maintaining the structural integrity of the bacterial cell wall.[4][6]

-

Cell Lysis: The disruption of the cell wall synthesis leads to the formation of a defective cell wall that cannot withstand the internal osmotic pressure, ultimately resulting in bacterial cell lysis and death.[4][6]

Caption: Mechanism of action of Cefmetazole.

Synthesis of Cefmetazole

The synthesis of Cefmetazole can be achieved through various routes. The following sections describe a common pathway for the preparation of Cefmetazole Sodium, based on methodologies outlined in patent literature. This process involves the acylation of a cephem core, followed by deprotection and salt formation.

Caption: General workflow for Cefmetazole synthesis.

3.1. Experimental Protocols

The protocols described below are derived from patent CN101787040B, which details a method for industrial production.

Protocol 1: Preparation of the Side-Chain Solution

-

Dissolve sodium hydroxide in water in a reaction vessel.

-

Add mercaptoacetic acid and chloroacetonitrile to the solution to initiate the reaction.

-

Following the reaction, add sodium chloride and ethyl acetate.

-

Stir the mixture until all solids are dissolved, then allow the phases to separate.

-

Collect the solvent phase containing the desired side-chain for use in the next step.

Protocol 2: Synthesis of Cefmetazole Benzyl Ester

-

Dissolve 7-amino-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]-3-cephem-4-carboxylic acid benzyl ester (7-MAC) in dichloromethane.

-

Add an organic base (e.g., triethylamine or pyridine) and the side-chain solution prepared in Protocol 1.[7]

-

Stir the mixed solution to allow the acylation reaction to proceed.

-

After the reaction, allow the mixture to separate into phases.

-

Remove the aqueous phase and perform a secondary phase separation on the solvent phase to yield the Cefmetazole benzyl ester.

Protocol 3: Deprotection and Formation of Cefmetazole Acid

-

Dissolve ferric trichloride in ether and add dichloromethane.

-

Add the Cefmetazole benzyl ester solution dropwise to the ferric trichloride solution and react for 0.5 to 1 hour.

-

Perform a phase separation, removing the aqueous phase.

-

Back-extract the solvent phase with an alkali solution and retain the resulting aqueous phase.

-

Add seed crystals to the aqueous phase, stir, and allow Cefmetazole acid to crystallize.

-

Isolate the crystalline product.

Protocol 4: Formation of Cefmetazole Sodium

-

Dissolve the isolated Cefmetazole acid in an aqueous alkali solution (e.g., sodium bicarbonate solution).

-

Freeze-dry the resulting solution to obtain the final product, Cefmetazole sodium.

3.2. Synthesis Route Summary

Different synthetic strategies for Cefmetazole have been reported, primarily differing in starting materials and reaction conditions.

Table 2: Comparison of Cefmetazole Synthesis Routes

| Feature | Method 1 (CN101787040B) | Method 2 (CN103709179A) |

|---|---|---|

| Starting Material | 7-MAC (7-amino-3-cephem-4-carboxylic acid benzyl ester derivative) | 7β-dichloroacetamido-3-cephem-4-carboxylic acid triethylamine salt |

| Key Steps | Acylation, Deprotection (FeCl₃), Salt Formation | Silanization, Halogenation, Methoxylation, Chain Extension, Salt Formation |

| Reported Yield | 58-62% | 55-65% |

| Reported Purity | 92% | High Purity (unspecified value) |

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of Cefmetazole in various matrices, including pharmaceutical formulations and biological samples.[8] These methods are crucial for quality control during manufacturing, stability testing, and pharmacokinetic studies. A typical analysis might involve a reversed-phase C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile, with UV detection.[9] The development of stability-indicating HPLC methods is particularly important to separate the active pharmaceutical ingredient from any potential degradants.[8][9]

References

- 1. Cefmetazole | C15H17N7O5S3 | CID 42008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. What is Cefmetazole Sodium used for? [synapse.patsnap.com]

- 5. nbinno.com [nbinno.com]

- 6. m.youtube.com [m.youtube.com]

- 7. CN101787040B - Method for preparing cefmetazole sodium - Google Patents [patents.google.com]

- 8. Pharmacokinetics/pharmacodynamics analysis and establishment of optimal dosing regimens using unbound cefmetazole concentration for patients infected with Extended-Spectrum β-lactamase producing Enterobacterales (ESBL-E) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cefoperazone rapidly and sensitive quantitative assessment via a validated RP-HPLC method for different dosage forms, in-use stability, and antimicrobial activities - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Cephamycin: An In-depth Technical Guide to the Discovery and Development of Cefmetazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and clinical application of Cefmetazole, a second-generation cephamycin antibiotic. Developed by Sankyo Co., Ltd. (now Daiichi Sankyo) in Japan, Cefmetazole emerged as a significant broad-spectrum antibacterial agent. This document details its historical development, mechanism of action, pharmacokinetic and pharmacodynamic properties, and summarizes key preclinical and clinical findings. Methodologies for crucial experiments are outlined, and quantitative data are presented in structured tables for comparative analysis. Visual diagrams of its mechanism of action and developmental workflow are provided to enhance understanding.

Introduction: The Rise of a New Antibiotic

Cefmetazole, also known as CS-1170, is a semisynthetic cephamycin antibiotic that marked a notable advancement in the treatment of bacterial infections.[1] Its development in the late 1970s and subsequent launch in 1980 under the trade name Cefmetazon® by the Japanese pharmaceutical company Sankyo Co., Ltd., provided clinicians with a potent weapon against a wide array of pathogens.[2] As a second-generation cephalosporin, Cefmetazole offered a broader spectrum of activity compared to its predecessors, particularly against Gram-negative bacteria and anaerobic organisms, including beta-lactamase-producing strains.[3][4]

This guide will trace the journey of Cefmetazole from its initial discovery through its extensive preclinical and clinical evaluation to its established role in antibacterial therapy.

Discovery and Development Timeline

The development of Cefmetazole was a multi-year endeavor by Sankyo, culminating in its successful launch. The following diagram illustrates the key milestones in its history.

Caption: Key milestones in the discovery and development of Cefmetazole.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefmetazole exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall.[5] This action is mediated through its binding to and inactivation of penicillin-binding proteins (PBPs), enzymes crucial for the cross-linking of peptidoglycan chains.[6] The methoxy group at the 7-alpha position of the cephem nucleus confers stability against hydrolysis by many beta-lactamases, enzymes that are a common cause of bacterial resistance to beta-lactam antibiotics.[1]

The following diagram illustrates the signaling pathway of Cefmetazole's mechanism of action.

References

- 1. Cefmetazole (CS-1170), a "new" cephamycin with a decade of clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. History of Sankyo Co., Ltd. - History as Pharma Innovator - Our Mission & Strengths - About Us - Daiichi Sankyo [daiichisankyo.com]

- 3. Review of the in-vitro spectrum and characteristics of cefmetazole (CS-1170) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial activity of cefmetazole (CS-1170) and recommendations for susceptibility testing by disk diffusion, dilution, and anaerobic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cefmetazole | C15H17N7O5S3 | CID 42008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Interaction of cephalosporins with penicillin-binding proteins of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

Cefmetazole: A Comprehensive Pharmacological and Pharmacokinetic Profile

Cefmetazole is a semisynthetic cephamycin antibiotic, often categorized with the second-generation cephalosporins, recognized for its broad spectrum of antibacterial activity.[1][2] This technical guide provides an in-depth overview of the pharmacological profile and pharmacokinetic properties of Cefmetazole, designed for researchers, scientists, and professionals in drug development. The information presented herein is a synthesis of data from various in vitro and in vivo studies, as well as clinical trials.

Pharmacological Profile

Cefmetazole's efficacy stems from its potent bactericidal action, extensive antibacterial spectrum, and stability against certain bacterial resistance mechanisms.

Mechanism of Action

Like other beta-lactam antibiotics, the bactericidal activity of Cefmetazole is achieved through the inhibition of bacterial cell wall synthesis.[3][4] The process involves Cefmetazole binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[3][5] PBPs are crucial enzymes for the synthesis and cross-linking of peptidoglycan, a vital component that provides structural integrity to the bacterial cell wall. By disrupting this process, Cefmetazole leads to the weakening of the cell wall, ultimately causing cell lysis and bacterial death.[3][6]

Caption: Mechanism of action of Cefmetazole.

Antibacterial Spectrum

Cefmetazole exhibits a broad spectrum of activity against a variety of Gram-positive, Gram-negative, and anaerobic bacteria.[1] Its spectrum is comparable to second-generation cephalosporins, but with notable activity against anaerobic organisms like Bacteroides fragilis.[1][7] It is also effective against many beta-lactamase-producing bacteria that are resistant to first-generation cephalosporins and penicillins.[1]

The in vitro activity of Cefmetazole has been evaluated against a wide range of clinical isolates. It has demonstrated effectiveness against Staphylococcus aureus (including some methicillin-resistant strains), Streptococcus species, Escherichia coli, Klebsiella species, and indole-positive Proteus species.[8][9][10][11] Cefmetazole is particularly noted for its stability against hydrolysis by various beta-lactamases.[8][9] Furthermore, it has shown efficacy in treating infections caused by Extended-Spectrum β-Lactamase (ESBL)-producing Enterobacterales, making it a potential alternative to carbapenems in certain clinical scenarios.[12][13][14]

Mechanisms of Resistance

Despite its stability against many β-lactamases, resistance to Cefmetazole can emerge. In organisms like Escherichia coli, a primary mechanism of acquired resistance involves a decrease in the expression of outer membrane porin genes, specifically ompF and ompC.[12][15] These porins function as channels for the entry of antibiotics into the bacterial cell. Reduced expression of these genes limits the intracellular concentration of Cefmetazole, thereby increasing the minimum inhibitory concentration (MIC).[15][16] Studies have shown that this porin-deficient resistance can be reversible, with susceptibility returning after the removal of antibiotic pressure.[12][15] The concomitant use of β-lactamase inhibitors like relebactam has been shown to suppress the acquisition of this resistance by activating ompF expression.[12][15][16]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The clinical utility of an antibiotic is significantly influenced by its pharmacokinetic profile. Cefmetazole is administered parenterally, either intravenously (IV) or intramuscularly (IM), as it is not absorbed orally.[1]

Caption: Overview of Cefmetazole's ADME profile.

Absorption

Following intramuscular administration, Cefmetazole is rapidly absorbed, with mean peak serum concentrations (Cmax) reached in approximately 1.24 hours.[17] Both Cmax and the area under the serum concentration-time curve (AUC) increase proportionally with the dose, indicating linear pharmacokinetics over the therapeutic range.[17][18] After a 30-minute intravenous infusion of a 2-gram dose, mean peak plasma levels of 126 µg/mL have been observed.[19][20]

Distribution

Cefmetazole is well-distributed into various body tissues and fluids.[6] The plasma protein binding of Cefmetazole is concentration-dependent, ranging from approximately 65% to 85%.[19][20][21] As plasma concentrations increase, the percentage of protein binding decreases.[19][20] The apparent volume of distribution has been reported to be around 0.165 ± 0.025 L/kg.[22]

Metabolism

Cefmetazole does not undergo any appreciable metabolism in the body.[4][23]

Excretion

The primary route of elimination for Cefmetazole is renal excretion.[22] A significant portion of the administered dose, typically 60% to 75%, is recovered as biologically active, unchanged drug in the urine within the first 6 hours post-infusion.[19][20][24][25] The elimination half-life (t½) in healthy adults with normal renal function is approximately 1.1 to 1.3 hours.[18][19][20] The elimination rate is significantly correlated with creatinine clearance, and therefore, dosage adjustments are necessary for patients with impaired renal function.[24]

Data Presentation

The following tables summarize key quantitative data regarding the pharmacokinetic parameters and in vitro antibacterial activity of Cefmetazole.

Table 1: Pharmacokinetic Parameters of Cefmetazole in Healthy Adults

| Parameter | Intravenous (IV) Administration | Intramuscular (IM) Administration | Reference(s) |

| Dose | 30 mg/kg or 2 g | 30 mg/kg or 0.375-2 g | [18],[19],[17] |

| Cmax (µg/mL) | ~126 (at end of 30-min infusion) | 17.0 - 74.2 (dose-dependent) | [19],[17] |

| Tmax (h) | End of infusion | ~1.24 | [19],[17] |

| Elimination Half-life (t½) (h) | ~1.1 - 1.3 | ~1.3 | [18],[19] |

| Plasma Clearance (L/h) | 3.8 - 12.5 | N/A | [18] |

| Urinary Excretion (% of dose) | 60-70% (in 6h) | 68.8 - 86.0% | [19],[17] |

| Protein Binding (%) | 65 - 85 | 65 - 85 | [19],[21] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax.

Table 2: In Vitro Activity of Cefmetazole Against Selected Bacterial Pathogens

| Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Staphylococcus aureus | 0.39 - 6.25 | N/A | N/A | [10] |

| Escherichia coli | ≤ 0.78 - 25.0 | N/A | N/A | [9] |

| Klebsiella pneumoniae | ≤ 0.78 - 25.0 | N/A | N/A | [9] |

| Proteus vulgaris | ≤ 0.78 - 25.0 | N/A | N/A | [9] |

| Bacteroides fragilis | ≤ 0.78 - 25.0 | N/A | N/A | [9] |

| ESBL-producing E. coli | MIC ≤1 in 57-84% of isolates | N/A | N/A | [13],[26] |

| ESBL-producing K. pneumoniae | MIC ≤1 in 50-92% of isolates | N/A | N/A | [13],[26] |

MIC: Minimum Inhibitory Concentration; MIC50/MIC90: MIC required to inhibit the growth of 50%/90% of isolates.

Experimental Protocols

The characterization of Cefmetazole's pharmacological and pharmacokinetic profile relies on a variety of standardized experimental methodologies.

Determination of Pharmacokinetic Parameters

A common protocol for pharmacokinetic studies in human volunteers involves the administration of a single dose of Cefmetazole, either intravenously or intramuscularly.[17][18]

-

Subject Recruitment: Healthy adult volunteers are enrolled after providing informed consent.[18]

-

Drug Administration: A specified dose (e.g., 30 mg/kg) is administered as a slow IV infusion over 30-60 minutes or as a deep IM injection.[17][18][24]

-

Sample Collection: Blood samples are collected at predetermined intervals (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8 hours) post-administration. Urine is often collected over a 24-hour period.[18][24]

-

Concentration Analysis: Cefmetazole concentrations in serum or plasma are quantified using a validated high-performance liquid chromatography (HPLC) method.[17][18]

-

Pharmacokinetic Modeling: The resulting plasma concentration-time data are fitted to a pharmacokinetic model, typically a one-compartment open model for IM administration or a two-compartment model for IV administration, to calculate parameters such as half-life, clearance, and volume of distribution.[17][18][24]

In Vitro Susceptibility Testing

The antibacterial spectrum is determined by measuring the Minimum Inhibitory Concentration (MIC) for various bacterial isolates.

-

Methodology: The broth microdilution method is a standard technique used, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).[8][13]

-

Procedure: Serial twofold dilutions of Cefmetazole are prepared in microtiter plates. Each well is then inoculated with a standardized suspension of the test bacterium.

-

Incubation: The plates are incubated under appropriate atmospheric and temperature conditions for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[8]

Investigation of Resistance Mechanisms

The molecular basis of acquired resistance is often investigated using a combination of microbiological and molecular biology techniques.[12][15][16]

Caption: Experimental workflow for resistance mechanism studies.

-

Induction of Resistance: Clinical isolates are serially passaged in media containing sub-inhibitory concentrations of Cefmetazole to select for resistant mutants.[12][15]

-

Phenotypic Confirmation: The development of resistance is confirmed by demonstrating a significant increase in the MIC compared to the parent strain.[16]

-

Gene Expression Analysis: Total RNA is extracted from both the resistant and the original susceptible strains. Real-time reverse transcription-polymerase chain reaction (RT-PCR) is then used to quantify the mRNA expression levels of target genes, such as those encoding for porins (ompF, ompC), efflux pumps, and β-lactamases (ampC).[12][15][16]

-

Data Analysis: The relative expression of these genes in the resistant strain is compared to that in the susceptible strain to identify the molecular mechanisms responsible for resistance.[15]

Conclusion

Cefmetazole remains a clinically relevant cephamycin antibiotic with a favorable pharmacological profile characterized by a broad antibacterial spectrum, including activity against anaerobes and many ESBL-producing organisms. Its pharmacokinetic properties allow for effective parenteral dosing, with rapid absorption and primary elimination via the kidneys. Understanding its mechanism of action, spectrum of activity, and potential resistance pathways is crucial for its appropriate and effective use in clinical practice. The experimental protocols detailed provide a framework for the continued evaluation of Cefmetazole and the development of strategies to combat emerging resistance.

References

- 1. Cefmetazole sodium: pharmacology, pharmacokinetics, and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cefmetazole - Wikipedia [en.wikipedia.org]

- 3. What is Cefmetazole Sodium used for? [synapse.patsnap.com]

- 4. Cefmetazole | C15H17N7O5S3 | CID 42008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. m.youtube.com [m.youtube.com]

- 7. In vitro activity of cefmetazole, cefotetan, amoxicillin-clavulanic acid, and other antimicrobial agents against anaerobic bacteria from endometrial cultures of women with pelvic infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Review of the in-vitro spectrum and characteristics of cefmetazole (CS-1170) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. [Clinical evaluation of cefmetazole in the dermatologic field] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Clinical experience with a new antibiotic: cefmetazole] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cefmetazole Resistance Mechanism for Escherichia Coli Including ESBL-Producing Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro Activity of Cefmetazole and Flomoxef among Extended-Spectrum Beta-Lactamase producing Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Efficacy and Safety of Cefmetazole for Bacteremia Caused by Extended-Spectrum β-Lactamase–Producing Enterobacterales vs Carbapenems: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Cefmetazole Resistance Mechanism for Escherichia Coli Including ESBL-Producing Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. Pharmacokinetics of cefmetazole administered intramuscularly and intravenously to healthy adults - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pharmacokinetics of intravenous cefmetazole with emphasis on comparison between predicted theoretical levels in tissue and actual skin window fluid levels - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pharmacokinetics of intravenous cefmetazole with emphasis on comparison between predicted theoretical levels in tissue and actual skin window fluid levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mims.com [mims.com]

- 22. researchgate.net [researchgate.net]

- 23. go.drugbank.com [go.drugbank.com]

- 24. Pharmacokinetics of cefmetazole in normal subjects and in patients with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Absorption, distribution, excretion and metabolism of cefmetazole in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Cefmetazole: A Technical Guide to a Second-Generation Cephamycin Antibiotic

Abstract: This technical guide provides a comprehensive overview of cefmetazole, a semisynthetic cephamycin antibiotic classified within the second generation of cephalosporins. It is intended for researchers, scientists, and drug development professionals, offering in-depth information on its mechanism of action, antimicrobial spectrum, pharmacokinetic and pharmacodynamic properties, and key experimental methodologies. Cefmetazole is distinguished by its broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria, including its stability against many β-lactamases.[1][2] This document summarizes quantitative data in structured tables and provides detailed protocols and pathway visualizations to facilitate a deeper understanding of cefmetazole's role in antibacterial therapy.

Introduction

Cefmetazole is a parenteral cephamycin antibiotic, structurally related to the cephalosporin class of β-lactam antibiotics.[1][3] It is categorized as a second-generation cephalosporin, a group that exhibits a broader spectrum of activity against Gram-negative bacteria compared to the first generation.[4][5] As a cephamycin, cefmetazole is particularly noted for its potent activity against anaerobic bacteria, such as Bacteroides fragilis, and its resistance to hydrolysis by many β-lactamase enzymes.[1][6][7] These characteristics have established its utility in the treatment of various infections and as a prophylactic agent in surgical procedures.[1][6] This guide delves into the core scientific principles governing its function and application.

Mechanism of Action

Inhibition of Bacterial Cell Wall Synthesis

The primary mechanism of action for cefmetazole, consistent with all β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis.[3][8][9] It achieves its bactericidal effect by acylating penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[10][11] Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death.[8][12] The process begins in the cytoplasm with the synthesis of precursors UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylmuramic acid (UDP-MurNAc), which are then assembled into lipid-linked intermediates at the cell membrane before being incorporated into the growing peptidoglycan layer in the periplasmic space.[12][13][14] Cefmetazole acts at this final, extracellular stage by preventing the cross-linking of peptidoglycan chains.[15]

Interaction with Penicillin-Binding Proteins (PBPs)

Cefmetazole's bactericidal activity results from its high affinity for essential PBPs.[10][11] By binding to the active site of these transpeptidase enzymes, it blocks the formation of peptide cross-links between adjacent glycan strands, which are critical for the structural rigidity of the cell wall.[8][15] Cefmetazole has shown a notable affinity for a specific PBP fraction in methicillin-resistant Staphylococcus aureus (MRSA), contributing to its activity against some of these challenging strains.[2]

Antimicrobial Spectrum and Resistance

In Vitro Activity

Cefmetazole demonstrates a broad spectrum of in vitro activity against a range of pathogens.[1][3] This includes many Gram-positive cocci, most species of the Enterobacteriaceae family, and numerous anaerobic organisms.[16] Its activity is comparable, and in some cases slightly superior, to that of cefoxitin.[16][17] The interpretive breakpoints for susceptibility to cefmetazole are often defined as a Minimum Inhibitory Concentration (MIC) of ≤8.0 µg/ml.[17][18]

| Table 1: In Vitro Antimicrobial Activity of Cefmetazole (MIC µg/mL) | ||

| Organism | MIC₅₀ | MIC₉₀ |

| Gram-Positive Aerobes | ||

| Staphylococcus aureus (Methicillin-Susceptible) | 2.0 - 4.0 | 4.0 - 8.0 |

| Streptococcus pneumoniae | ≤0.5 | 1.0 |

| Streptococcus pyogenes | ≤0.12 | ≤0.12 |

| Gram-Negative Aerobes | ||

| Escherichia coli | ≤1.0 | 4.0 |

| Klebsiella pneumoniae | ≤1.0 | 4.0 |

| Proteus mirabilis | ≤1.0 | 2.0 |

| Haemophilus influenzae | ≤1.0 | ≤1.0 |

| Enterobacter cloacae (ESBL-producing) | ≤1.0 | 4.0 |

| Anaerobic Organisms | ||

| Bacteroides fragilis group | 4.0 | 32.0 |

| Prevotella melaninogenica | ≤0.25 | 1.0 |

| (Note: Values are compiled from multiple sources and may vary based on testing methodology and geographic location.[2][16][19][20]) |

Mechanisms of Resistance

Bacterial resistance to β-lactam antibiotics is a significant clinical concern. While cefmetazole is stable against many common β-lactamases, a primary mechanism of resistance involves the production of inducible, chromosomally-encoded AmpC β-lactamases by organisms like Enterobacter cloacae and Serratia marcescens.[21][22] Cefmetazole itself has been identified as a potent inducer of these enzymes.[21][23] The induction of β-lactamase can lead to the degradation of cefmetazole and other co-administered β-lactam antibiotics, potentially resulting in therapeutic failure.[24]

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic Profile

Cefmetazole is administered parenterally via intravenous or intramuscular injection, after which it is well-distributed in body tissues and fluids.[1][9] Its pharmacokinetic profile is characterized by a relatively short elimination half-life, necessitating administration two to three times daily for the treatment of active infections.[1][25] The drug is primarily eliminated unchanged by the kidneys.[9] A significant portion of cefmetazole is bound to plasma proteins.[7][26]

| Table 2: Pharmacokinetic Parameters of Cefmetazole in Healthy Adults | |

| Parameter | Value Range |

| Elimination Half-life (t½) | 1.1 - 1.3 hours |

| Plasma Clearance (CL) | 3.8 - 12.5 L/h |

| Volume of Distribution (Vd) | 0.165 ± 0.025 L/kg |

| Plasma Protein Binding | 65% - 85% |

| Urinary Excretion (unchanged) | 60% - 70% (over 6 hours) |

| (Data compiled from multiple studies.[7][25][26]) |

Pharmacodynamic Properties

The efficacy of β-lactam antibiotics like cefmetazole is best correlated with the duration of time that the free (unbound) drug concentration remains above the MIC of the infecting pathogen (%fT > MIC).[26] For cephalosporins, a %fT > MIC of 60-70% of the dosing interval is often targeted to achieve a bactericidal effect.[26] Understanding this relationship is crucial for designing optimal dosing regimens, particularly for treating infections caused by less susceptible organisms or those with the potential for resistance, such as ESBL-producing Enterobacterales.[26][27]

Clinical Applications and Efficacy

Cefmetazole has been utilized in the treatment of a wide array of bacterial infections.[1][8] Its broad-spectrum coverage, including anaerobic activity, makes it a viable option for:

-

Gynecologic infections [1]

Furthermore, cefmetazole is effective for surgical prophylaxis to reduce the incidence of postoperative infections in procedures classified as clean-contaminated or potentially contaminated, such as colorectal surgery, hysterectomy, and cholecystectomy.[1][6] Clinical trials have demonstrated its efficacy to be comparable to other established agents used for these indications.[6]

Key Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized in vitro susceptibility test used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

I. Materials and Reagents:

-

Cefmetazole analytical powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (approximating 1.5 x 10⁸ CFU/mL)

-

Sterile diluents (e.g., water or saline)

-

Incubator (35°C ± 2°C)

II. Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of cefmetazole in a suitable solvent and sterilize by filtration.

-

Serial Dilution: Perform a two-fold serial dilution of the cefmetazole stock solution in CAMHB directly in the wells of a 96-well microtiter plate. This creates a range of decreasing antibiotic concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

-

Inoculum Preparation: Prepare a suspension of the test organism in a sterile broth or saline, adjusting its turbidity to match a 0.5 McFarland standard.

-

Inoculation: Dilute the standardized bacterial suspension and add it to each well of the microtiter plate (except the sterility control well) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. A growth control well (containing broth and inoculum but no antibiotic) must be included.

-

Incubation: Cover the plate and incubate at 35°C for 16-20 hours in ambient air.

-

Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of cefmetazole at which there is no visible growth (clear well). The growth control well should be turbid, and the sterility control well should be clear.

Conclusion

Cefmetazole remains a significant member of the second-generation cephalosporins, valued for its broad-spectrum activity that extends to anaerobic pathogens and its stability in the presence of many β-lactamases. Its mechanism, centered on the potent inhibition of bacterial cell wall synthesis, is well-characterized. A thorough understanding of its pharmacokinetic and pharmacodynamic profile, alongside its propensity to induce AmpC β-lactamases, is critical for its effective and judicious use in clinical and research settings. The standardized protocols for its evaluation, such as MIC determination, are fundamental to ongoing surveillance and drug development efforts in the fight against bacterial infections.

References

- 1. Cefmetazole sodium: pharmacology, pharmacokinetics, and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cefmetazole: a broad spectrum cephem antibiotic effective on methicillin- and cephem-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Cephalosporin - Wikipedia [en.wikipedia.org]

- 5. drugs.com [drugs.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Pharmacokinetics of intravenous cefmetazole with emphasis on comparison between predicted theoretical levels in tissue and actual skin window fluid levels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is Cefmetazole Sodium used for? [synapse.patsnap.com]

- 9. youtube.com [youtube.com]

- 10. Cefmetazole | C15H17N7O5S3 | CID 42008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. hereditybio.in [hereditybio.in]

- 16. journals.asm.org [journals.asm.org]

- 17. Antimicrobial activity of cefmetazole (CS-1170) and recommendations for susceptibility testing by disk diffusion, dilution, and anaerobic methods - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antimicrobial activity of cefmetazole (CS-1170) and recommendations for susceptibility testing by disk diffusion, dilution, and anaerobic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In vitro activities and detection performances of cefmetazole and flomoxef for extended-spectrum β-lactamase and plasmid-mediated AmpC β-lactamase-producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. resources.amh.net.au [resources.amh.net.au]

- 21. Effect of beta-lactamase induction on susceptibility to cephalosporins in Enterobacter cloacae and Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Significance of inducible cephalosporinase remaining in the experimentally infected rat granuloma pouch after beta-lactam therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. journals.asm.org [journals.asm.org]

- 24. Significance of inducible cephalosporinase remaining in the experimentally infected rat granuloma pouch after beta-lactam therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Pharmacokinetics of cefmetazole administered intramuscularly and intravenously to healthy adults - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Pharmacokinetics/pharmacodynamics analysis and establishment of optimal dosing regimens using unbound cefmetazole concentration for patients infected with Extended-Spectrum β-lactamase producing Enterobacterales (ESBL-E) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Cefmetazole | Johns Hopkins ABX Guide [hopkinsguides.com]

Methodological & Application

Application Notes and Protocols for Cefmetazole In Vitro Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed methodologies for determining the in vitro susceptibility of bacteria to Cefmetazole. The following sections outline the procedures for Broth Microdilution, Agar Dilution, and Disk Diffusion susceptibility testing, including quality control parameters.

Introduction

Cefmetazole is a cephamycin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Accurate in vitro susceptibility testing is crucial for both clinical diagnostics and drug development research. The Clinical and Laboratory Standards Institute (CLSI) has historically provided interpretive criteria for Cefmetazole; however, it is important to note that these breakpoints have been removed from the most recent CLSI M100 documents.[2] Therefore, the provided breakpoints should be used for research purposes or with the understanding that they are no longer actively updated by the CLSI.

Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][4]

Experimental Protocol

-

Preparation of Cefmetazole Stock Solution:

-

Weigh a precise amount of Cefmetazole analytical standard powder.

-

Consult the manufacturer's instructions for the appropriate solvent to dissolve the powder, typically sterile distilled water.

-

Prepare a stock solution at a concentration of at least 1000 µg/mL.[5]

-

Filter-sterilize the stock solution through a 0.22 µm filter.

-

Aliquot and store at -60°C or below until use.[5]

-

-

Preparation of Microdilution Plates:

-

Using sterile 96-well microtiter plates, perform serial two-fold dilutions of the Cefmetazole stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range (e.g., 0.25 to 128 µg/mL).[6][7]

-

The final volume in each well should be 100 µL.[6]

-

Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).[5]

-

-

Inoculum Preparation:

-

From a pure 18-24 hour culture on a non-selective agar plate, select 3-5 isolated colonies.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]

-

Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with 100 µL of the standardized bacterial suspension.

-

Cover the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.[5]

-

-

Result Interpretation:

-

Following incubation, examine the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of Cefmetazole that completely inhibits visible growth of the organism.[3]

-

Broth Microdilution Workflow

Broth Microdilution Workflow Diagram

Agar Dilution Method

The agar dilution method is another quantitative technique for determining the MIC, where the antimicrobial agent is incorporated into the agar medium.[9]

Experimental Protocol

-

Preparation of Cefmetazole-Containing Agar Plates:

-

Prepare a sterile stock solution of Cefmetazole as described for the broth microdilution method.

-

Prepare molten Mueller-Hinton Agar (MHA) and cool it to 45-50°C in a water bath.

-

Add the appropriate volume of the Cefmetazole stock solution to the molten agar to achieve the desired final concentrations. Mix thoroughly by inverting the bottle.

-

Pour the agar into sterile petri dishes to a uniform depth of 3-4 mm.[10]

-

Allow the plates to solidify at room temperature.

-

Include a control plate with no antibiotic.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension standardized to a 0.5 McFarland standard as described previously.

-

For some protocols, this suspension may be further diluted (e.g., 1:10) to achieve a final inoculum of approximately 10⁴ CFU per spot.[5]

-

-

Inoculation and Incubation:

-

Using an inoculum-replicating device, spot-inoculate the standardized bacterial suspension onto the surface of the agar plates, starting with the control plate.

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Result Interpretation:

-

After incubation, examine the plates for bacterial growth at the inoculation spots.

-

The MIC is the lowest concentration of Cefmetazole that inhibits the visible growth of the bacteria.

-

Agar Dilution Workflow

Agar Dilution Workflow Diagram

Disk Diffusion Method (Kirby-Bauer)

The disk diffusion method is a qualitative or semi-quantitative test that measures the ability of an antimicrobial agent to inhibit bacterial growth on an agar surface.[11]

Experimental Protocol

-

Media Preparation:

-

Use Mueller-Hinton Agar (MHA) at a uniform depth of 4 mm in 150 mm petri dishes.[10]

-

The pH of the MHA should be between 7.2 and 7.4.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension standardized to a 0.5 McFarland standard as previously described.

-

-

Inoculation:

-

Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension.

-

Press the swab firmly against the inside of the tube to remove excess fluid.

-

Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[12]

-

Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[5]

-

-

Application of Disks and Incubation:

-

Aseptically apply a 30 µg Cefmetazole disk to the surface of the inoculated agar plate.

-

Gently press the disk to ensure complete contact with the agar.

-

Invert the plates and incubate at 35 ± 2°C for 16-18 hours in ambient air.[12]

-

-

Result Interpretation:

-

After incubation, measure the diameter of the zone of complete growth inhibition in millimeters using a ruler or calipers.[10]

-

Interpret the zone size according to the established breakpoints.

-

Disk Diffusion Workflow

Disk Diffusion Workflow Diagram

Quantitative Data Summary

Cefmetazole Interpretive Criteria (Note: No longer updated by CLSI)[2]

| Test Method | Disk Content | Susceptible | Intermediate | Resistant |

| Disk Diffusion | 30 µg | ≥16 mm | 13-15 mm | ≤12 mm |

| MIC | N/A | ≤16 µg/mL | 32 µg/mL | ≥64 µg/mL |

Quality Control (QC) Strains and Expected Ranges

It is essential to perform quality control testing with each batch of susceptibility tests to ensure the accuracy of the results. The following are examples of QC strains and their expected ranges for Cefmetazole, as historically referenced. Laboratories should establish their own QC data based on current CLSI M100 guidelines for QC procedures.

| QC Strain | Test Method | Disk Content | Expected Zone Diameter (mm) | Expected MIC (µg/mL) |

| Haemophilus influenzae ATCC 49247 | Disk Diffusion | 30 µg | Data not readily available | Data not readily available |

| Neisseria gonorrhoeae ATCC 49226 | Disk Diffusion | 30 µg | Data not readily available | Data not readily available |

| Escherichia coli ATCC 25922 | Disk Diffusion | 30 µg | Refer to historical CLSI documents | Refer to historical CLSI documents |

| Staphylococcus aureus ATCC 25923 | Disk Diffusion | 30 µg | Refer to historical CLSI documents | Refer to historical CLSI documents |

| Pseudomonas aeruginosa ATCC 27853 | Disk Diffusion | 30 µg | Refer to historical CLSI documents | Refer to historical CLSI documents |

Note: Specific QC ranges for Cefmetazole are not present in the latest CLSI M100 documents. Laboratories should refer to historical versions of the M100 document for these ranges and use them with the understanding that they are not currently maintained.[13][14]

Conclusion

The protocols outlined in these application notes provide a framework for conducting in vitro susceptibility testing of Cefmetazole. Adherence to standardized procedures, including proper inoculum preparation and quality control measures, is critical for obtaining reliable and reproducible results. Researchers and drug development professionals should be aware of the current status of Cefmetazole breakpoints and utilize this information accordingly in their studies.

References

- 1. toku-e.com [toku-e.com]

- 2. clsi.staging.fynydd.com [clsi.staging.fynydd.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. apec.org [apec.org]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. researchgate.net [researchgate.net]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. Agar dilution - Wikipedia [en.wikipedia.org]

- 10. microbenotes.com [microbenotes.com]

- 11. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 12. hardydiagnostics.com [hardydiagnostics.com]

- 13. Quality control guidelines for cefdinir, cefepime, cefetamet, cefmetazole, cefpodoxime, cefprozil, and clinafloxacin (CI-960) for various National Committee for Clinical Laboratory Standards susceptibility testing methods. Quality Control Study Group - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quality control guidelines for cefdinir, cefepime, cefetamet, cefmetazole, cefpodoxime, cefprozil, and clinafloxacin (CI-960) for various National Committee for Clinical Laboratory Standards susceptibility testing methods. Quality Control Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

High-performance liquid chromatography (HPLC) method for Cefmetazole quantification

An Application Note and Protocol for the Quantification of Cefmetazole using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of Cefmetazole using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established and validated methods to ensure accuracy, precision, and reproducibility in research, quality control, and drug development settings.

Introduction

Cefmetazole is a semisynthetic cephamycin antibiotic with a broad spectrum of activity against various bacteria. Accurate quantification of Cefmetazole in bulk drug substances, pharmaceutical formulations, and biological matrices is crucial for ensuring its quality, safety, and efficacy. HPLC is a powerful analytical technique that offers high specificity, sensitivity, and resolution for the determination of Cefmetazole. This note details a robust HPLC method for its quantification.

Principle of the Method

The method utilizes reversed-phase HPLC (RP-HPLC) with UV detection. Cefmetazole is separated from potential impurities and matrix components on a C18 stationary phase. The mobile phase, typically a buffered aqueous solution with an organic modifier, allows for the elution and separation of the analyte. Quantification is achieved by comparing the peak area of Cefmetazole in a sample to that of a known standard concentration.

Experimental Protocols

Two primary HPLC methods are detailed below: one based on the United States Pharmacopeia (USP) monograph for the assay of Cefmetazole bulk drug substance, and a second method adapted from a published study for the determination of Cefmetazole in human serum.[1][2][3][4]

Protocol 1: Assay of Cefmetazole Bulk Drug Substance (Based on USP Monograph)

This method is suitable for determining the purity of Cefmetazole raw material.[3]

1. Materials and Reagents:

-

Cefmetazole Reference Standard (USP RS)

-

Methanol (HPLC grade)

-

Monobasic ammonium phosphate (ACS grade)

-

Tetrabutylammonium hydroxide solution (40%)

-

Tetrahydrofuran (HPLC grade)

-

Phosphoric acid (ACS grade)

-

Water (HPLC grade)

-

0.45 µm membrane filter

2. Chromatographic Conditions:

| Parameter | Condition |

| Column | L1 packing (C18, e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Dissolve 5.75 g of monobasic ammonium phosphate in 700 mL of water. Add 3.2 mL of a 40% tetrabutylammonium hydroxide solution, 280 mL of methanol, and 25 mL of tetrahydrofuran. Adjust pH to 4.5 ± 0.1 with phosphoric acid. Filter and degas.[3] |

| Flow Rate | Typically 1.0 mL/min (adjust as needed) |

| Injection Volume | 10 µL[3] |

| Detection | UV at 254 nm |

| Column Temperature | Ambient |

3. Preparation of Solutions:

-

Standard Preparation (200 µg/mL): Accurately weigh a quantity of USP Cefmetazole RS and dissolve in the Mobile Phase to obtain a final concentration of about 200 µg/mL.[3] This solution should be used within 10 minutes of preparation.[3]

-

Assay Preparation (200 µg/mL): Accurately weigh about 20 mg of Cefmetazole, transfer to a 100-mL volumetric flask, and dilute to volume with the Mobile Phase.[3] This solution should also be used within 10 minutes.[3]

4. System Suitability:

Before sample analysis, the chromatographic system must meet the following criteria:

-

Inject the Standard preparation in replicate (typically 5 or 6 injections).

-

Column Efficiency: Not less than 1250 theoretical plates for the Cefmetazole peak.[3]

-

Tailing Factor: Not less than 0.94 and not more than 1.6 for the Cefmetazole peak.[3]

-

Relative Standard Deviation (RSD): Not more than 2.0% for the peak areas of replicate injections.[3]

5. Procedure:

-

Separately inject equal volumes (about 10 µL) of the Standard preparation and the Assay preparation into the chromatograph.[3]

-

Record the chromatograms and measure the peak areas for the Cefmetazole peaks.

-

Calculate the quantity of Cefmetazole in the portion of the drug substance taken using the appropriate formula, comparing the peak area of the Assay preparation to that of the Standard preparation.

Protocol 2: Determination of Cefmetazole in Human Serum

This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.[1][2][4]

1. Materials and Reagents:

-

Cefmetazole standard

-

Barbital (Internal Standard - IS)

-

Acetonitrile (HPLC grade)

-

Citrate buffer (0.005 M, pH 5.4)

-

Trichloroacetic acid (TCA)

-

Methanol (HPLC grade)

-

Human serum (drug-free)

2. Chromatographic Conditions:

| Parameter | Condition |

| Column | µ-Bondapak C18 (or equivalent L1 packing) |

| Mobile Phase | 10-15% Acetonitrile in 0.005 M citrate buffer (pH 5.4).[1][2][4] |

| Flow Rate | Typically 1.0 - 1.5 mL/min |

| Injection Volume | 10 - 20 µL[1] |

| Detection | UV at 254 nm[1][2][4] |

| Column Temperature | Ambient |

3. Preparation of Solutions:

-

Stock Solutions: Prepare stock solutions of Cefmetazole and Barbital (IS) in an appropriate solvent (e.g., water or mobile phase).

-

Calibration Standards: Prepare a series of calibration standards by spiking drug-free human serum with known concentrations of Cefmetazole.

-

Sample Preparation (Protein Precipitation):

4. Procedure:

-

Inject the prepared calibration standards to construct a calibration curve by plotting the peak area ratio (Cefmetazole/IS) against the Cefmetazole concentration.

-

Inject the prepared unknown serum samples.

-

Determine the concentration of Cefmetazole in the unknown samples from the calibration curve.

Quantitative Data Summary

The following tables summarize the quantitative data and validation parameters for the described HPLC methods.

Table 1: Chromatographic Parameters and System Suitability

| Parameter | Method 1 (USP Assay)[3] | Method 2 (Serum Analysis)[1][2][4] |

| Column Type | C18 (L1) | µ-Bondapak C18 |

| Mobile Phase | Ammonium phosphate, TBAH, Methanol, THF (pH 4.5) | Acetonitrile, Citrate Buffer (pH 5.4) |

| Detection Wavelength | 254 nm | 254 nm |

| Theoretical Plates | ≥ 1250 | Not specified |

| Tailing Factor | 0.94 - 1.6 | Not specified |

| RSD of Replicate Injections | ≤ 2.0% | 1.72% and 2.40% |

Table 2: Method Validation Parameters

| Parameter | Method 1 (USP Assay) | Method 2 (Serum Analysis)[1][2][4] |

| Linearity Range | Not explicitly defined in the assay method, but the standard concentration is 200 µg/mL. | 0.4 to 100 µg/mL |

| Correlation Coefficient (r) | Not applicable for this assay type. | 0.98 |

| Limit of Quantification (LOQ) | Not specified | 0.4 µg/mL |

| Accuracy/Recovery | Defined by the assay limits (97.0% - 103.0%) | Good correlation with microbiological assay |

| Precision (RSD) | ≤ 2.0% for system suitability | 1.72% and 2.40% |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of the HPLC system components.

Caption: Experimental workflow for Cefmetazole quantification by HPLC.

Caption: Logical relationship of key components in an HPLC system.

References

- 1. journals.asm.org [journals.asm.org]

- 2. High-performance liquid chromatographic method for determination of cefmetazole in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacopeia.cn [pharmacopeia.cn]

- 4. High-performance liquid chromatographic method for determination of cefmetazole in human serum - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cefmetazole Dosage Determination in Animal Infection Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the appropriate dosage of Cefmetazole in various animal infection models. The protocols and data presented are intended to assist in the preclinical evaluation of Cefmetazole's efficacy against a range of bacterial pathogens.

Introduction to Cefmetazole

Cefmetazole is a second-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including many anaerobic organisms. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[1] This disruption of the cell wall integrity leads to bacterial cell lysis and death. Cefmetazole has demonstrated stability against many beta-lactamases, making it a viable option for treating infections caused by resistant bacteria.

Key Pharmacokinetic and Pharmacodynamic (PK/PD) Parameters

The efficacy of Cefmetazole is primarily correlated with the percentage of time that the free drug concentration remains above the Minimum Inhibitory Concentration (%fT>MIC) of the target pathogen.[2] Understanding the pharmacokinetic profile of Cefmetazole in the selected animal model is therefore crucial for designing effective dosing regimens.

Table 1: Pharmacokinetic Parameters of Cefmetazole in Different Animal Species

| Animal Species | Strain | Dose (mg/kg) | Route | T½ (h) | Cmax (µg/mL) | AUC (µg·h/mL) | Protein Binding (%) | Reference |

| Rat | Sprague-Dawley | - | IV | ~0.22 | - | - | - | [3] |

| Dog | Beagle | 40 | IV | 0.84 ± 0.07 | 154.32 ± 14.01 | 103.36 ± 7.49 | - | [2] |

| Human | Healthy Adult | 30 | IM | ~1.3 | 90.1 | - | 65-85 | [4] |

Note: Pharmacokinetic parameters can vary significantly based on the animal's health status, age, and the specific experimental conditions.

In Vitro Susceptibility Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a critical in vitro parameter for predicting in vivo efficacy.

Table 2: Cefmetazole MIC90 Values for Key Pathogens

| Bacterial Species | Number of Isolates | MIC90 (µg/mL) | Reference |

| Escherichia coli | 200 | < 0.2 | [5] |

| Klebsiella pneumoniae | 200 | 0.39 | [5] |

| Bacteroides fragilis group | >2800 | 64 | [6] |

MIC90 is the concentration at which 90% of the tested isolates are inhibited. These values can vary depending on the geographic location and the source of the isolates.

Experimental Protocols for In Vivo Efficacy Models

The following are detailed protocols for commonly used animal infection models to evaluate the efficacy of Cefmetazole.

Neutropenic Murine Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antibiotics against localized bacterial infections.[7][8][9][10]

Objective: To determine the dose-response relationship of Cefmetazole and its correlation with the %fT>MIC PK/PD parameter.

Materials:

-

Specific pathogen-free mice (e.g., ICR, CD-1, BALB/c, or C57BL/6 strains)[7][11][12][13]

-

Cyclophosphamide for inducing neutropenia[7]

-

Cefmetazole sodium for injection

-

Bacterial strain of interest (e.g., S. aureus, E. coli, K. pneumoniae)

-

Saline (0.9% NaCl)

-

Anesthetic agent

-

Tissue homogenizer

-

Agar plates for bacterial enumeration

Protocol:

-

Induction of Neutropenia:

-

Administer cyclophosphamide intraperitoneally (IP) to the mice. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[7] This renders the mice neutropenic, reducing the influence of the host immune system on bacterial clearance.

-

-

Inoculum Preparation:

-

Grow the bacterial strain to the mid-logarithmic phase in an appropriate broth medium.

-

Wash the bacterial cells with sterile saline and resuspend them to the desired concentration (e.g., 10^6 - 10^7 CFU/mL).

-

-

Infection:

-

Anesthetize the mice.

-

Inject 0.1 mL of the bacterial suspension directly into the thigh muscle of one or both hind limbs.

-

-

Cefmetazole Administration:

-

Initiate Cefmetazole treatment at a predetermined time post-infection (e.g., 2 hours).

-

Administer Cefmetazole subcutaneously (SC) or intravenously (IV) at various dose levels and dosing intervals (e.g., every 6, 8, or 12 hours) to different groups of mice.

-

-

Sample Collection and Analysis:

-

At a specified time point (e.g., 24 hours post-treatment initiation), euthanize the mice.

-

Aseptically dissect the infected thigh muscle(s).

-

Homogenize the tissue in a known volume of sterile saline.

-

Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue).

-

-

Data Analysis:

-

Plot the log10 CFU/gram of tissue against the Cefmetazole dose to determine the dose-response curve.

-

Correlate the bacterial reduction with the %fT>MIC to establish the PK/PD target for efficacy.

-

Murine Sepsis Model (Cecal Ligation and Puncture - CLP)

The CLP model is a widely used and clinically relevant model of polymicrobial sepsis.[14]

Objective: To evaluate the efficacy of Cefmetazole in a systemic infection model.

Materials:

-

Specific pathogen-free mice

-

Anesthetic agent

-

Surgical instruments

-

Suture material

-

Cefmetazole sodium for injection

-

Saline for fluid resuscitation

Protocol:

-

Surgical Procedure:

-

Anesthetize the mouse.

-

Make a small midline abdominal incision to expose the cecum.

-

Ligate the cecum below the ileocecal valve. The extent of ligation will determine the severity of sepsis.

-

Puncture the ligated cecum with a needle of a specific gauge (e.g., 21-gauge). The number of punctures will also influence severity.

-

Gently squeeze the cecum to extrude a small amount of fecal material.

-

Return the cecum to the abdominal cavity and close the incision in layers.

-

-

Fluid Resuscitation and Analgesia:

-

Administer a subcutaneous injection of sterile saline for fluid resuscitation immediately after surgery.

-

Provide appropriate postoperative analgesia.

-

-

Cefmetazole Treatment:

-

Initiate Cefmetazole therapy at a set time post-CLP (e.g., 2-6 hours).

-

-

Monitoring and Endpoints:

-

Monitor the mice for signs of sepsis (e.g., lethargy, piloerection, decreased activity).

-

The primary endpoint is typically survival over a set period (e.g., 7 days).

-

Secondary endpoints can include bacterial load in blood and peritoneal fluid, and measurement of inflammatory cytokines.

-

Rat Pneumonia Model

This model is used to assess the efficacy of antibiotics against respiratory pathogens.[9][15][16]

Objective: To determine the effectiveness of Cefmetazole in treating bacterial pneumonia.

Materials:

-

Specific pathogen-free rats (e.g., Sprague-Dawley)

-

Anesthetic agent

-

Intratracheal instillation device

-

Bacterial strain of interest (e.g., P. aeruginosa, K. pneumoniae)

-

Cefmetazole sodium for injection

Protocol:

-

Inoculum Preparation:

-

Prepare the bacterial suspension as described for the thigh infection model. For P. aeruginosa, embedding the bacteria in agar beads can establish a more chronic infection.[16]

-

-

Infection:

-

Anesthetize the rat.

-

Intratracheally instill a defined volume of the bacterial suspension into the lungs.

-

-

Cefmetazole Administration:

-

Begin Cefmetazole treatment at a specified time after infection (e.g., 4 hours).

-

Administer Cefmetazole (e.g., IV or IM) at various doses and frequencies. For a P. aeruginosa pneumonia model in rats, other antibiotics like aztreonam and imipenem-cilastatin have been administered as a single IV bolus of 60 mg/kg and 30 mg/kg, respectively.[15] A similar starting dose range could be explored for Cefmetazole, with adjustments based on its known PK/PD profile.

-

-

Evaluation of Efficacy:

-

At a predetermined endpoint (e.g., 24-48 hours post-treatment), euthanize the rats.

-

Aseptically remove the lungs and homogenize the tissue.

-

Determine the bacterial load (CFU/gram of lung tissue) by plating serial dilutions.

-

Histopathological examination of the lungs can also be performed to assess the extent of inflammation and tissue damage.

-

Visualization of Key Processes

Cefmetazole's Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The following diagram illustrates the bacterial cell wall synthesis pathway and the point of inhibition by Cefmetazole.

Caption: Inhibition of bacterial cell wall synthesis by Cefmetazole.

Experimental Workflow for Dosage Determination

The following diagram outlines the general workflow for determining the optimal dosage of Cefmetazole in an animal infection model.

Caption: Workflow for Cefmetazole dosage determination.

Conclusion

The determination of an effective Cefmetazole dosage regimen in animal infection models is a multifactorial process that relies on the integration of in vitro susceptibility data with in vivo pharmacokinetic and pharmacodynamic principles. The protocols and data provided in these application notes serve as a foundation for researchers to design and execute robust preclinical studies to evaluate the therapeutic potential of Cefmetazole. Careful consideration of the animal model, bacterial pathogen, and relevant PK/PD indices will lead to a more accurate prediction of clinical efficacy.

References

- 1. Interaction of cephalosporins with penicillin-binding proteins of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic–pharmacodynamic analysis of cefmetazole against extended-spectrum β-lactamase-producing Enterobacteriaceae in dogs using Monte Carlo Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial susceptibility of Bacteroides fragilis group isolates in Europe: 20 years of experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A five-year multicenter study of the susceptibility of the Bacteroides fragilis group isolates to cephalosporins, cephamins, penicillins, clindamycin, and metronidazole in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Peptidoglycan - Wikipedia [en.wikipedia.org]

- 9. Treatment of experimental pneumonia in rats caused by a PER-1 extended-spectrum beta-lactamase-producing strain of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Retrospective evaluation of appropriate dosing of cefmetazole for invasive urinary tract infection due to extended-spectrum β-lactamase-producing Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. scielo.br [scielo.br]